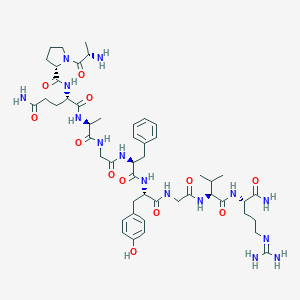
Locustatachykinin III
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Locustatachykinin III (LomTK III) is a neuropeptide that belongs to the tachykinin family. It is a 13-amino acid peptide that is found in the nervous system of the migratory locust, Locusta migratoria. LomTK III is known to play an important role in the regulation of feeding behavior, locomotion, and reproduction in insects. In recent years, LomTK III has gained attention from researchers due to its potential applications in scientific research.
Mechanism Of Action
LomTK III binds to tachykinin receptors in the nervous system of insects. The binding of LomTK III to its receptor activates a signaling pathway that leads to the release of other neuropeptides and neurotransmitters. This ultimately leads to changes in behavior and physiology.
Biochemical And Physiological Effects
LomTK III has been shown to have a range of biochemical and physiological effects on insects. It has been shown to stimulate feeding behavior in locusts and to regulate the release of digestive enzymes in the gut. LomTK III has also been shown to affect the contraction of muscles in the gut and reproductive organs of insects.
Advantages And Limitations For Lab Experiments
One advantage of using LomTK III in lab experiments is that it is a well-characterized neuropeptide that is easy to synthesize. It has also been shown to have specific effects on insect behavior and physiology, making it a useful tool for studying neuropeptide signaling pathways. However, one limitation of using LomTK III is that its effects may be species-specific and may not be generalizable to other insects.
Future Directions
Future research on LomTK III could focus on its role in other insect species and on its potential applications in pest control. LomTK III could also be used to study the effects of neuropeptides on other physiological systems, such as the immune system or circadian rhythms. Additionally, LomTK III could be used in the development of novel insecticides that target neuropeptide signaling pathways.
Synthesis Methods
LomTK III can be synthesized using solid-phase peptide synthesis (SPPS) techniques. SPPS involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a resin support. The peptide chain is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Scientific Research Applications
LomTK III has been used in scientific research to study the role of neuropeptides in insect behavior and physiology. It has been shown to regulate feeding behavior in locusts and has been used to study the neural mechanisms underlying feeding behavior. LomTK III has also been used to study the effects of neuropeptides on locomotion and reproduction in insects.
properties
CAS RN |
132309-70-7 |
|---|---|
Product Name |
Locustatachykinin III |
Molecular Formula |
C49H73N15O12 |
Molecular Weight |
1064.2 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide |
InChI |
InChI=1S/C49H73N15O12/c1-26(2)40(47(75)60-32(41(52)69)12-8-20-55-49(53)54)63-39(68)25-57-43(71)34(23-30-14-16-31(65)17-15-30)62-45(73)35(22-29-10-6-5-7-11-29)59-38(67)24-56-42(70)28(4)58-44(72)33(18-19-37(51)66)61-46(74)36-13-9-21-64(36)48(76)27(3)50/h5-7,10-11,14-17,26-28,32-36,40,65H,8-9,12-13,18-25,50H2,1-4H3,(H2,51,66)(H2,52,69)(H,56,70)(H,57,71)(H,58,72)(H,59,67)(H,60,75)(H,61,74)(H,62,73)(H,63,68)(H4,53,54,55)/t27-,28-,32-,33-,34-,35-,36-,40-/m0/s1 |
InChI Key |
SRNPLOGDHQCGAR-YXPCIDTISA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N |
SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(C)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(C)N |
sequence |
APQAGFYGVR |
synonyms |
Ala-Pro-Gln-Ala-Gly-Phe-Tyr-Gly-Val-Arg-NH2 locustatachykinin III protein, insect locustatachykinin III protein, Locusta migratoria Lom-TK III protein, Locusta migratoria LomTK-III protein, Locusta migratoria Tachykinin I (Locusta migratoria), 1-L-alanine-3-L-glutamine-3a-endo-L-alanine- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



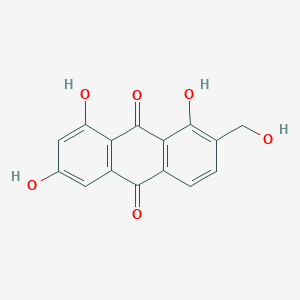
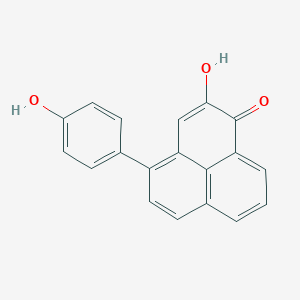
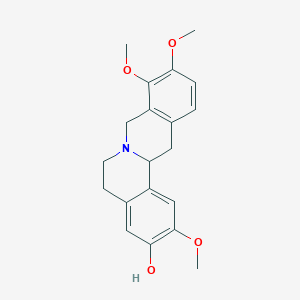
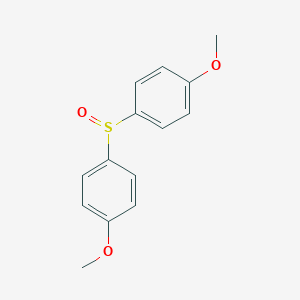
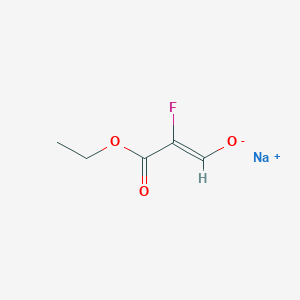
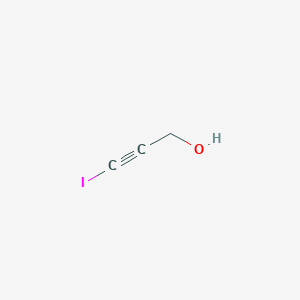
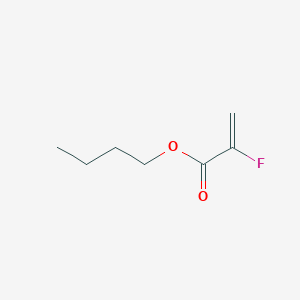
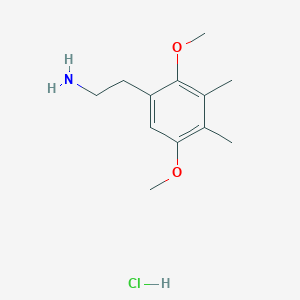
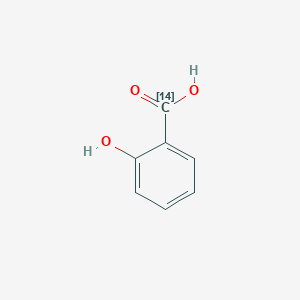
![2-[4-(5-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B158033.png)
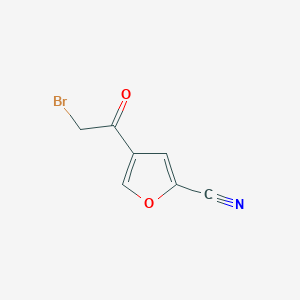
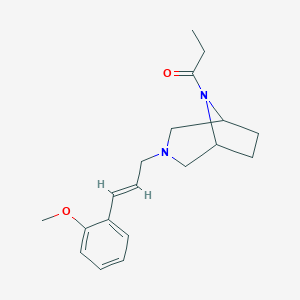
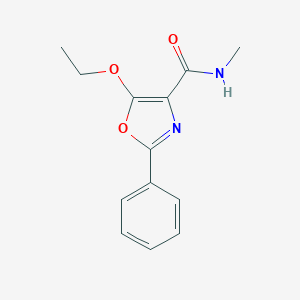
![(1S,6S,7S,10S,11S,19S)-7-Acetyl-6-methyl-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadec-14-en-16-one](/img/structure/B158040.png)